4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C18H16Cl2N4OS. It is part of the triazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-isopropoxyphenylhydrazine, followed by cyclization with thiourea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-dimethylaminophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H16Cl2N4OS |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-11(2)25-15-5-3-4-12(8-15)17-22-23-18(26)24(17)21-10-13-6-7-14(19)9-16(13)20/h3-11H,1-2H3,(H,23,26)/b21-10+ |
InChI Key |
WOWCHDXRZJSDLR-UFFVCSGVSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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